molecular formula C27H24F4Si2 B11958631 Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane

Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane

Katalognummer: B11958631
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: UARHUBIMIOWBTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is a complex organosilicon compound characterized by its unique structure, which includes multiple fluorine atoms and a triphenylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane typically involves the reaction of 2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)chlorosilane with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as tris(pentafluorophenyl)borane, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylsilane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is used as a precursor for the synthesis of more complex organosilicon compounds

Biology and Medicine

Industry

In the industrial sector, this compound may be used in the production of specialized materials, such as fluorinated polymers or coatings, which benefit from the unique properties imparted by the fluorine atoms.

Wirkmechanismus

The mechanism by which Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms and the triphenylsilyl group allows it to interact with other molecules in unique ways, facilitating reactions that might not occur with other compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane is unique due to its combination of fluorine atoms and a triphenylsilyl group, which imparts distinctive chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.

Eigenschaften

Molekularformel

C27H24F4Si2

Molekulargewicht

480.6 g/mol

IUPAC-Name

trimethyl-(2,3,5,6-tetrafluoro-4-triphenylsilylphenyl)silane

InChI

InChI=1S/C27H24F4Si2/c1-32(2,3)26-22(28)24(30)27(25(31)23(26)29)33(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3

InChI-Schlüssel

UARHUBIMIOWBTB-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.